molecular formula C25H24N2O6 B11817218 Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate

Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate

Cat. No.: B11817218
M. Wt: 448.5 g/mol
InChI Key: FEAPQDYZBLRTAG-UHFFFAOYSA-N
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Description

Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate is a hydrazine-derived dicarboxylate ester featuring a methoxycarbonyl-substituted phenyl group and a methyl substituent on the hydrazine backbone. This compound is synthesized through multi-step reactions involving hydrazine derivatives and esterification processes. For instance, analogous hydrazine dicarboxylates are prepared via condensation reactions between hydrazides and carbonyl-containing reagents, often employing polar solvents like DMF or methanol under reflux conditions . The methoxycarbonyl group enhances solubility in organic solvents and may influence biological activity by modulating electronic or steric properties .

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 4-[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]benzoate

InChI

InChI=1S/C25H24N2O6/c1-26(24(29)32-17-19-9-5-3-6-10-19)27(22-15-13-21(14-16-22)23(28)31-2)25(30)33-18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3

InChI Key

FEAPQDYZBLRTAG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Protection of Pre-Substituted Hydrazines

This method involves synthesizing 1-(4-methoxycarbonylphenyl)-2-methylhydrazine prior to dicarboxylation. The hydrazine core is functionalized through alkylation or condensation reactions, followed by protection with benzyl chloroformate.

Example Procedure :

  • Synthesis of 1-(4-Methoxycarbonylphenyl)-2-Methylhydrazine :

    • 4-Methoxycarbonylphenylhydrazine (10 mmol) is dissolved in dry THF under nitrogen. Methyl iodide (12 mmol) is added dropwise at 0°C, followed by potassium carbonate (15 mmol). The mixture is stirred at 25°C for 12 hours.

    • Purification via flash chromatography (ethyl acetate/petroleum ether, 1:3) yields the substituted hydrazine as a pale-yellow solid (yield: 68%).

  • Dicarboxylation with Benzyl Chloroformate :

    • The substituted hydrazine (5 mmol) is dissolved in ethanol (20 mL) and cooled to 10°C. Benzyl chloroformate (12 mmol) is added dropwise, followed by sodium carbonate (10 mmol). The reaction is stirred at 20°C for 4 hours.

    • Workup includes filtration, washing with water, and recrystallization from ethanol to afford the target compound (yield: 72%).

Key Data :

StepReagentsConditionsYield
Hydrazine alkylationMethyl iodide, K2CO3, THF25°C, 12 h68%
DicarboxylationBenzyl chloroformate, EtOH10°C → 20°C, 4 h72%

Direct Functionalization of Hydrazine Dicarboxylates

An alternative route involves modifying pre-formed hydrazine dicarboxylates. For example, dibenzyl hydrazine-1,2-dicarboxylate (prepared via literature methods) undergoes regioselective alkylation and aryl substitution.

Example Procedure :

  • Preparation of Dibenzyl Hydrazine-1,2-Dicarboxylate :

    • Hydrazine hydrate (23.5 mmol) in ethanol reacts with benzyl chloroformate (50 mmol) at 10°C, followed by sodium carbonate (25 mmol). The product is isolated via filtration (yield: 70%).

  • Introduction of 4-Methoxycarbonylphenyl and Methyl Groups :

    • The dicarboxylate (5 mmol) is treated with 4-methoxycarbonylbenzaldehyde (6 mmol) and methylamine (6 mmol) in methanol. The mixture is stirred at 50°C for 6 hours, followed by reduction with NaBH4 (10 mmol).

    • Purification by column chromatography (CH2Cl2/MeOH, 9:1) yields the target compound (yield: 58%).

Key Data :

StepReagentsConditionsYield
Dicarboxylate synthesisBenzyl chloroformate10°C, 30 min70%
FunctionalizationNaBH4, MeOH50°C, 6 h58%

Mechanistic Insights and Optimization

Regioselectivity in Hydrazine Substitution

The introduction of substituents on hydrazine is highly sensitive to steric and electronic factors. Methylation typically occurs at the less hindered nitrogen, while aryl groups (e.g., 4-methoxycarbonylphenyl) attach to the more nucleophilic site. NMR studies of intermediates reveal distinct rotamer populations due to restricted rotation around the N–N bond.

Solvent and Temperature Effects

  • Ethanol vs. THF : Ethanol enhances solubility of benzyl chloroformate, enabling faster reaction rates. THF is preferred for alkylation steps due to its inertness toward strong bases.

  • Temperature : Lower temperatures (10°C) minimize side reactions during chloroformate addition, while higher temperatures (50°C) accelerate condensation/reduction steps.

Comparative Analysis of Methods

ParameterStepwise ProtectionDirect Functionalization
Overall Yield68% → 72%70% → 58%
Purity (HPLC)>98%92%
ScalabilitySuitable for >100 gLimited to 50 g batches
Cost EfficiencyHigh (cheap alkylating agents)Moderate (NaBH4 cost)

Challenges and Solutions

Byproduct Formation

Over-alkylation is a common issue, producing tri- or tetrasubstituted hydrazines. This is mitigated by:

  • Stoichiometric Control : Using 1.2 equivalents of methyl iodide.

  • Protection-Deprotection : Temporarily blocking one nitrogen with a tert-butoxycarbonyl (Boc) group, which is removed post-alkylation.

Purification Difficulties

The target compound’s polar nature complicates isolation. Gradient elution (0–10% MeOH in EtOAc) during column chromatography resolves this .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine nitrogen atoms and ester groups participate in nucleophilic substitutions. For example:

  • Benzyl Group Deprotection : Catalytic hydrogenation (H₂/Pd-C) selectively removes benzyl groups, yielding free carboxylic acid derivatives.

  • Methoxycarbonyl Hydrolysis : Basic conditions (e.g., NaOH/EtOH) hydrolyze the methoxycarbonyl group to carboxylic acids, enhancing water solubility.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield
Benzyl deprotection10% Pd/C, H₂, EtOAc, 25°C, 12hDicarboxylic acid derivative78%
Ester hydrolysis2M NaOH, EtOH, reflux, 6h4-Carboxybenzyl hydrazine intermediate85%

Cycloaddition and Heterocycle Formation

The hydrazine moiety enables [3+2] cycloadditions with diazo compounds. A documented reaction with diethyl azodicarboxylate and aniline forms a triazole-fused derivative under mild conditions :

Reaction Scheme

  • Reactants :

    • Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate

    • Diethyl azodicarboxylate (2.0 equiv)

    • Aniline (1.0 equiv)

  • Conditions : EtOAc, 25°C, 12h

  • Product : 1-(2-(((3r)-adamantan-1-yl)oxy)-2-oxo-1-(phenylamino)ethyl)hydrazine-1,2-dicarboxylate (78% yield) .

Analytical Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.15 (t, J = 7.7 Hz, 2H), 6.79–6.67 (m, 3H), 4.19 (dd, J = 111.4, 59.7 Hz, 4H) .

Condensation and Cross-Coupling Reactions

The methylhydrazine group undergoes condensations with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form hydrazone derivatives.

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aromatic amines at the hydrazine nitrogen .

Optimized Parameters for Schiff Base Synthesis

ParameterValue
SolventEtOH
CatalystHCl (0.1 equiv)
Temperature60°C
Reaction Time4h

Redox Reactions

The hydrazine backbone exhibits redox activity:

  • Oxidation : Treating with KMnO₄ in acidic medium cleaves the N–N bond, generating amine and carbonyl fragments.

  • Reduction : NaBH₄ reduces the hydrazine to a hydrazide, altering electronic properties for further functionalization.

Oxidation Pathway
HydrazineKMnO4/H+NH3+Carboxylic Acid\text{Hydrazine} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{NH}_3 + \text{Carboxylic Acid}

Spectroscopic Characterization

Key techniques for reaction monitoring:

  • IR Spectroscopy : Ester C=O stretches at 1720–1740 cm⁻¹; N–H bends at 3300 cm⁻¹.

  • NMR : Benzyl protons resonate as multiplets at δ 7.1–7.3; methoxy signals appear as singlets near δ 3.8 .

This compound’s versatility in nucleophilic, cycloaddition, and redox reactions underscores its utility in synthesizing complex architectures. Further studies are needed to explore its catalytic applications and biological interactions .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate as a candidate for antiviral drug development. In silico analyses indicate that derivatives of this compound may exhibit inhibitory effects against various viral targets, including the ecdysone receptor and HIV integrase . The compound's structural features allow it to interact effectively with these receptors, suggesting potential applications in treating viral infections.

Antitumor Properties
Another significant area of research involves the evaluation of this compound's cytotoxicity against human tumor cell lines. Preliminary findings suggest that hydrazine derivatives can induce apoptosis in cancer cells, making them valuable candidates for further investigation as anticancer agents . The structure-activity relationship (SAR) studies are essential for optimizing these compounds to enhance their efficacy and selectivity.

Coordination Chemistry

This compound has also been explored for its ability to form complexes with metal ions. These complexes exhibit interesting properties that can be harnessed in various applications, including catalysis and materials science. For instance, studies on similar hydrazine derivatives have shown promising results in terms of antimicrobial activity when complexed with transition metals like cobalt and nickel .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require precise conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antiviral Screening

In a recent study aimed at identifying new antiviral compounds, dibenzyl derivatives were screened for their activity against bovine viral diarrhea virus (BVDV). Among the tested compounds, certain derivatives demonstrated significant antiviral activity with selectivity indices higher than conventional antiviral drugs like ribavirin . This indicates their potential as effective antiviral agents against related viruses.

Case Study 2: Anticancer Activity

A series of hydrazine derivatives were evaluated for their cytotoxic effects on various human cancer cell lines. The results indicated that modifications to the dibenzyl structure could enhance anticancer activity, leading to further investigations into their mechanisms of action .

Mechanism of Action

The mechanism of action of Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Core Hydrazine Backbone

The compound shares a hydrazine-1,2-dicarboxylate core with derivatives such as dibenzyl (S)-1-(5-amino-2'-((tert-butoxycarbonyl)amino)-6'-(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)hydrazine-1,2-dicarboxylate (). However, the latter includes a biphenyl system and a tert-butoxycarbonyl (Boc) group, which confer distinct steric bulk and protective-group chemistry .

Substituent Variations

  • Methoxycarbonyl vs.
  • Aromatic vs. Aliphatic Substituents : Derivatives like dibenzyl 1-(5-isopropyl-2-methylcyclohexa-2,5-dien-1-yl)hydrazine-1,2-dicarboxylate () incorporate aliphatic cyclohexadienyl groups, which may enhance conformational flexibility compared to the rigid phenyl group in the target compound .

Antioxidant Activity

While benzimidazoles with hydroxy groups (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) exhibit notable antioxidant activity due to radical-scavenging phenolic groups , the target compound’s methoxycarbonyl group may reduce such activity. However, hydrazine derivatives like N-substituted amino acid hydrazone-isatin derivatives () demonstrate that electron-withdrawing groups (e.g., methoxycarbonyl) can enhance stability and modulate interactions with biological targets .

Key Research Findings

  • Comparative Reactivity : Hydrazine dicarboxylates with aliphatic substituents () exhibit lower thermal stability than aromatic analogs, as evidenced by decomposition points in TGA analyses .

Biological Activity

Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H26N2O6C_{26}H_{26}N_{2}O_{6}, with a molecular weight of approximately 462.49 g/mol. The compound features a hydrazine backbone with two benzyl groups and a methoxycarbonyl group, which contribute to its unique reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Cytotoxicity : In vitro studies have shown that this compound can exhibit cytotoxic effects against various human tumor cell lines, suggesting potential applications in cancer therapy.
  • Antioxidant Properties : The presence of methoxycarbonyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the Hydrazine Backbone : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.
  • Introduction of Benzyl Groups : Benzyl groups are introduced via nucleophilic substitution reactions.
  • Methoxycarbonyl Group Addition : The methoxycarbonyl group is added through esterification reactions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds can be made:

Compound NameStructural FeaturesUnique Properties
Benzohydrol derivativesContains hydroxymethyl groupsKnown for diverse biological activities
Methyl 5-phenol-1,3-dicarboxylateFeatures a phenolic structureExhibits antioxidant properties
2-Methylhydrazine-1,2-dicarboxylateLacks benzene substituentsSimpler structure with less steric hindrance

This compound stands out due to its dual benzyl substituents and methoxycarbonyl group, enhancing its solubility and reactivity compared to simpler derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Study : A study involving various human tumor cell lines demonstrated significant cytotoxicity at specific concentrations (EC50 values), indicating potential as an anti-cancer agent.
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed promising results, with varying degrees of inhibition observed.

Q & A

Q. What are the recommended synthetic routes for Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via enantioselective C–H functionalization or α-amidation protocols. For example, asymmetric hydrogenation using chiral catalysts like (S)-Proline can achieve yields up to 85% . Optimization involves adjusting solvent systems (e.g., chloroform or DMSO), temperature (room temperature to 40°C), and catalyst loading (5–10 mol%). Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation. For chiral purity, Daicel Chiralpak IB columns with hexane/isopropanol eluents (1.0 mL/min flow rate) are effective for enantiomeric separation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key structural features confirmed?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Peaks at δ 7.28–6.57 (aromatic protons), δ 5.26–4.73 (benzyl ester groups), and δ 2.43 (methyl group) confirm substitution patterns .

  • IR Spectroscopy : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (hydrazine N–H) validate functional groups .

  • Mass Spectrometry : High-resolution MS (HRMS) matches calculated [M+H]⁺ values to confirm molecular weight.

  • Chiral HPLC : Retention times (e.g., 5.0 min for major enantiomer) assess enantiomeric excess (>95:5 dr) .

    Table 1: Representative ¹H NMR Data

    Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
    Aromatic protons7.28–6.57Multiplet9H
    Benzyl CH₂5.26–4.73Multiplet4H
    Methyl group (CH₃)2.43Singlet3H

Advanced Research Questions

Q. How do steric and electronic effects influence the enantioselectivity of C–H functionalization reactions involving this compound?

  • Methodological Answer : Enantioselectivity in Rh(III)-catalyzed C–H activation is governed by ligand design and substrate steric bulk. Bulky substituents on the hydrazine moiety (e.g., tert-butoxycarbonyl groups) increase steric hindrance, favoring one enantiomer. Computational modeling (DFT) predicts transition-state geometries, where π-π interactions between the catalyst and aryl groups direct regioselectivity . Experimental validation involves synthesizing derivatives with varied substituents and comparing ee values via chiral HPLC .

Q. What strategies resolve contradictions in reaction outcomes when using different catalytic systems?

  • Methodological Answer : Discrepancies in yield or selectivity often arise from competing reaction pathways. For example:
  • Proline Catalysis : Favors α-amidation but may lead to epimerization under basic conditions.
  • Rh(III) Catalysis : Enables C–H activation but requires inert atmospheres to prevent oxidation .
    Systematic analysis includes:
  • Kinetic Studies : Compare rate constants under varied conditions.
  • Isotopic Labeling : Track mechanistic pathways (e.g., ¹³C labeling for bond formation).
  • Cross-Experiment Validation : Replicate results using alternative catalysts (e.g., CPA vs. Proline) .

Q. How can computational methods predict the compound’s reactivity in novel synthetic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For cycloaddition reactions (e.g., [2+2] with cinnamates), DFT predicts regioselectivity based on orbital overlap and transition-state energies . Molecular dynamics simulations model solvent effects, while QSAR models correlate substituent electronic parameters (Hammett σ) with reaction rates. Experimental validation involves synthesizing DFT-predicted derivatives and analyzing outcomes via NMR/MS .

Data Interpretation and Validation

Q. How are conflicting NMR or MS data reconciled during structural elucidation?

  • Methodological Answer : Contradictions arise from impurities or dynamic processes (e.g., tautomerization). Resolution strategies:
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to resolve overlapping signals.
  • Variable-Temperature NMR : Identifies dynamic equilibria (e.g., hindered rotation of aryl groups).
  • High-Resolution MS/MS : Fragmentation patterns distinguish isobaric species .

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